molecular formula C12H15ClFNO2 B2650245 2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide CAS No. 852400-35-2

2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide

Cat. No.: B2650245
CAS No.: 852400-35-2
M. Wt: 259.71
InChI Key: KELOHOBIZRIMAE-UHFFFAOYSA-N
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Description

2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide is a chloroacetamide-based compound designed for research and development applications. This chemical serves as a valuable synthetic intermediate, particularly in the preparation of more complex molecules for pharmaceutical discovery . The structure, featuring a chloroacetyl group and a substituted phenyl ring, is common in building blocks used to create potential drug candidates, as seen in patented synthetic methods for biologically active thiazole derivatives . Compounds with similar N-alkylated chloroacetamide scaffolds are frequently utilized in chemical synthesis . The presence of the ethyl and benzyl groups attached to the amide nitrogen can influence the compound's properties and reactivity, making it a versatile reagent for medicinal chemistry projects. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO2/c1-3-15(12(16)7-13)8-9-4-5-11(17-2)10(14)6-9/h4-6H,3,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELOHOBIZRIMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=C(C=C1)OC)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The starting material, 3-fluoro-4-methoxybenzyl chloride, is reacted with ethylamine to form N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]amine.

    Acylation: The intermediate is then acylated using chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Nucleophilic Substitution: Substituted amides or thioamides.

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced amides or amines.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The chloro and fluoro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the methoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The target compound’s analogs differ in substituents on the benzyl ring and nitrogen atoms, leading to distinct electronic and steric profiles:

Compound Name Substituents on Benzyl Ring N-Substituents Key Features
2-Chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide 3-Fluoro, 4-methoxy Ethyl Balanced electronic effects
2-Chloro-N-ethyl-N-(4-methylbenzyl)acetamide 4-Methyl Ethyl Increased hydrophobicity
N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide 3-Chloro, 4-fluoro 4-Methoxyphenyl Enhanced π-π stacking potential
2-Chloro-N-(4-fluorophenyl)acetamide 4-Fluoro None (monosubstituted) Simpler structure, higher polarity

Key Observations :

  • Ethyl substitution on nitrogen increases lipophilicity compared to unsubstituted analogs, improving membrane permeability .

Crystallographic and Conformational Analysis

X-ray studies of related compounds reveal critical structural trends:

  • N–H Bond Conformation : In 2-chloro-N-(3-methylphenyl)acetamide, the N–H bond adopts a syn conformation relative to the meta-methyl group, influencing intermolecular hydrogen bonding . This contrasts with the anti conformation observed in nitro-substituted analogs, highlighting substituent-dependent conformational flexibility.
  • Bond Lengths : Introduction of methyl groups to acetamide derivatives increases C=O (1.22–1.24 Å) and C–N (1.34–1.38 Å) bond lengths compared to unsubstituted acetamides, as seen in dimethylacetamide derivatives . The target compound’s bond parameters are expected to align with these trends.

Anticancer Potential

Structurally related 2-chloro-N-arylacetamides demonstrate notable cytotoxicity:

  • Example : 2-Chloro-N-[5-(4-methoxyphenyl)-pyridin-3-yl]acetamide derivatives exhibit IC50 values of 2.2–15.5 μM against HepG2 and MCF7 cell lines . The target compound’s 3-fluoro-4-methoxybenzyl group may enhance activity due to improved electron-withdrawing effects and metabolic stability.

Biological Activity

2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide, with the molecular formula C12H15ClFNO2 and CAS Number 852400-35-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound features a chloro group, an ethyl amine moiety, and a substituted phenyl ring, which are critical for its biological activity. The presence of the fluorine and methoxy substituents on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor effects. For instance, derivatives containing thiazole or phenyl moieties have shown promising cytotoxicity against various cancer cell lines. The structure-activity relationship analysis suggests that electron-donating groups enhance activity against specific cancer types, such as colon carcinoma .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)
This compoundHCT-15 (Colon Carcinoma)TBD
Thiazole Derivative AHT29<20
Thiazole Derivative BJurkat<30

Antimicrobial Activity

The compound's biological profile may also include antimicrobial properties. Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
Thiazole Derivative CStaphylococcus aureusTBD

Case Studies

  • Case Study on Antitumor Efficacy : A study evaluated the efficacy of various derivatives against HCT-15 cells, revealing that modifications in the phenyl ring significantly impacted cytotoxicity. The presence of halogen atoms was found to be crucial for enhancing antiproliferative effects .
  • Antimicrobial Assessment : Another investigation focused on the antibacterial properties of related compounds, where derivatives similar to this compound exhibited notable activity against resistant strains of bacteria, indicating potential for therapeutic applications in infections .

Structure-Activity Relationship (SAR)

The SAR studies suggest that:

  • Chloro Group : Enhances binding affinity to target proteins.
  • Ethyl Group : Contributes to overall molecular stability.
  • Fluoro and Methoxy Substituents : Increase lipophilicity and improve cellular uptake.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide, and how are intermediates validated?

The compound is typically synthesized via nucleophilic substitution or amidation reactions. For example, chloroacetamide derivatives are often prepared by reacting chloroacetyl chloride with substituted anilines in dichloromethane (DCM) under basic conditions (e.g., triethylamine) . Validation of intermediates involves thin-layer chromatography (TLC) for purity and NMR spectroscopy (¹H/¹³C) to confirm structural motifs, such as the chloroacetamide backbone and aromatic substituents .

Q. Q2. How is crystallographic data used to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles, dihedral angles, and hydrogen-bonding networks. For example, in related chloroacetamides, SC-XRD revealed intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds stabilizing the crystal lattice . Data refinement uses software like SHELX, with R-factors < 0.05 indicating high accuracy .

Advanced Synthetic Challenges

Q. Q3. How can researchers troubleshoot unexpected by-products during synthesis, such as trichloroethane derivatives?

Unexpected products like 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(5-chlorothiophene) may arise from side reactions involving excess trichloroethyl precursors. Mitigation strategies include:

  • Reaction monitoring : Use in-situ IR to track carbonyl (C=O) formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may suppress side reactions vs. DCM .
  • Purification : Column chromatography with gradient elution (hexane:ethyl acetate) isolates target compounds .

Q. Q4. What methodologies optimize yield in multi-step syntheses involving fluorophenyl and methoxy groups?

  • Protecting groups : Methoxy groups are sensitive to acidic conditions; use tert-butyldimethylsilyl (TBS) protection during chloroacetylation .
  • Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces fluorophenyl groups with high regioselectivity .
  • Yield enhancement : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 3 hours) and improves purity .

Biological Activity and Mechanisms

Q. Q5. What in vitro assays are used to evaluate the antibacterial activity of chloroacetamide derivatives?

  • Minimum inhibitory concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to bacterial targets like penicillin-binding proteins (PBPs) .
  • Resistance profiling : Compare activity against wild-type and multidrug-resistant (MDR) strains .

Q. Q6. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact herbicidal activity?

  • Substituent effects : Fluorine’s electronegativity enhances membrane permeability, while methoxy groups improve soil persistence .
  • Mode of action : Chloroacetamides inhibit very-long-chain fatty acid (VLCFA) elongation in weeds. Analogues with 3-fluoro-4-methoxy groups show 2× higher inhibition of Arabidopsis VLCFA synthase vs. non-fluorinated derivatives .

Data Analysis and Contradictions

Q. Q7. How should researchers address discrepancies in reported biological activities across studies?

  • Standardize assays : Use CLSI guidelines for MIC determinations to minimize variability .
  • Control for stereochemistry : Chiral centers (e.g., 3-fluoro substitution) significantly affect activity; verify enantiopurity via chiral HPLC .
  • Meta-analysis : Compare EC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. Q8. Why might computational predictions (e.g., logP) conflict with experimental solubility data?

  • Limitations of models : Density functional theory (DFT) may underestimate solvation effects for polar groups like acetamide. Experimental logP (e.g., shake-flask method) is recommended for derivatives with multiple halogen substituents .
  • Crystal packing : Poor aqueous solubility may arise from strong intermolecular hydrogen bonds observed in SC-XRD .

Environmental and Toxicological Profiling

Q. Q9. What methodologies assess the environmental persistence of chloroacetamide herbicides?

  • Soil half-life (t₁/₂) : Conduct OECD 307 tests under aerobic conditions; derivatives with 4-methoxy groups show t₁/₂ > 60 days due to reduced microbial degradation .
  • Metabolite identification : LC-MS/MS detects oxanilic acid (OXA) and ethanesulfonic acid (ESA) degradates, which are more mobile in groundwater .

Q. Q10. How do researchers evaluate the cytotoxicity of chloroacetamides in mammalian cells?

  • MTT assay : Measure mitochondrial activity in human hepatoma (HepG2) cells after 24-hour exposure .
  • Genotoxicity : Ames test (OECD 471) assesses mutagenicity; chloroacetamides with nitro groups may require metabolic activation (S9 fraction) .

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